

Stability and Storage of 3-(3-Chlorophenyl)-5-methoxypyridine

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-5-methoxypyridine

CAS No.: 1373232-84-8

Cat. No.: B566700

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Technical Guide for Research & Development

Executive Summary

3-(3-Chlorophenyl)-5-methoxypyridine (CAS: 1373232-84-8) is a specialized biaryl pyridine intermediate frequently employed in the synthesis of CNS-active agents (e.g., mGluR5 modulators) and PET radiotracers.[1][2] Its chemical stability is governed by the electron-deficient pyridine ring and the lipophilic chlorophenyl substituent. While generally stable under ambient conditions, this compound exhibits specific sensitivities to oxidative stress (N-oxidation) and UV-induced degradation.

This guide defines the authoritative protocols for the storage, handling, and stability monitoring of **3-(3-Chlorophenyl)-5-methoxypyridine**, designed to maintain >98% purity over extended storage periods.

Physicochemical Profile & Reactivity

Understanding the molecular architecture is the first step in predicting degradation.

Property	Specification	Technical Insight
CAS Number	1373232-84-8	Unique identifier for inventory tracking.
Molecular Formula	C ₁₂ H ₁₀ ClNO	MW: 219.67 g/mol .
Physical State	Solid (Powder)	Typically white to off-white; color change indicates degradation.
Basicity (pKa)	~4.8 - 5.2 (Predicted)	The pyridine nitrogen is weakly basic, forming salts with strong acids.
LogP	~3.2 (Predicted)	Lipophilic; insoluble in water, soluble in DMSO, MeOH, DCM.
Reactive Sites	Pyridine Nitrogen, Methoxy	Susceptible to N-oxidation and O-demethylation (under extreme stress).

Structural Reactivity Analysis

The molecule consists of two aromatic systems linked by a single bond. The 3-chlorophenyl group acts as an electron-withdrawing lipophilic anchor. The 5-methoxy group is electron-donating, slightly increasing the electron density of the pyridine ring, making the nitrogen atom more nucleophilic and thus more susceptible to oxidation than unsubstituted pyridine.

Stability Mechanisms & Degradation Pathways

The primary threats to the integrity of **3-(3-Chlorophenyl)-5-methoxypyridine** are oxidation and photolysis.

Oxidative Degradation (N-Oxide Formation)

The pyridine nitrogen lone pair can react with atmospheric oxygen or peroxides (often found in aged solvents like ethers) to form the N-oxide. This is the dominant degradation pathway during long-term storage in air.

Photolytic Degradation

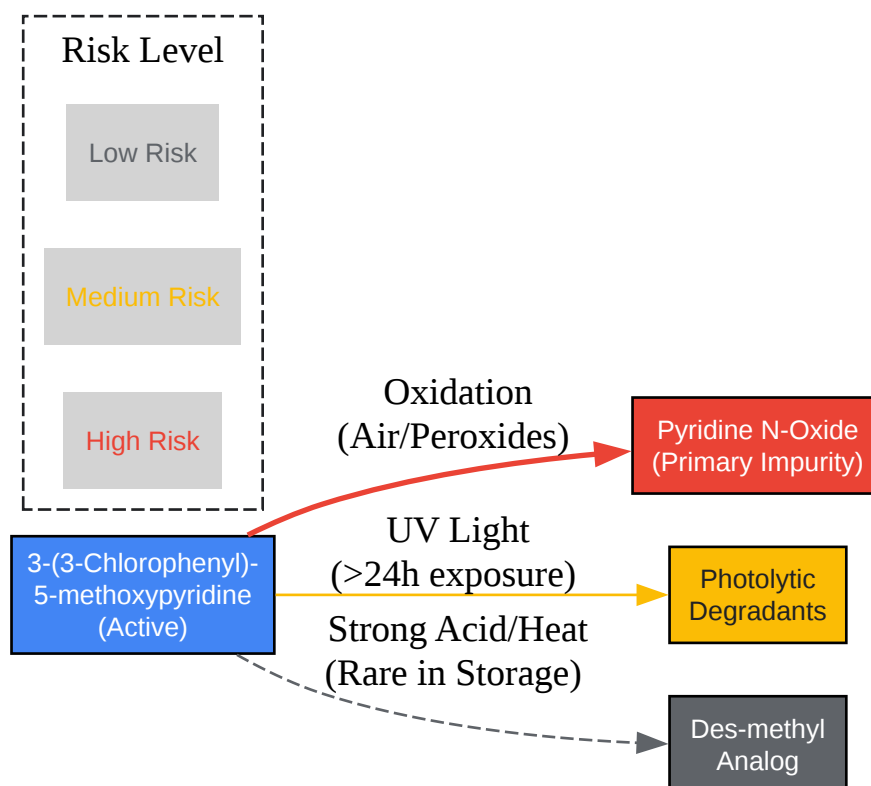
Biaryl systems possess extended conjugation. Exposure to UV light can excite the molecule, leading to radical formation or cyclization reactions, although the chloro-substituent stabilizes the phenyl ring against some metabolic-like oxidations.

Hydrolysis

The ether linkage (methoxy) and the aryl-chloride bond are chemically robust against hydrolysis under neutral storage conditions. Hydrolysis is not a primary concern unless the compound is stored in strong aqueous acid/base.

Visualization: Degradation Pathways

The following diagram illustrates the theoretical degradation logic based on functional group reactivity.



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Figure 1: Primary degradation pathways. N-oxidation is the critical risk factor requiring inert atmosphere storage.

Storage Protocols (The "Gold Standard")

To ensure maximum stability, researchers must adopt a multi-barrier protection strategy.

Environmental Control

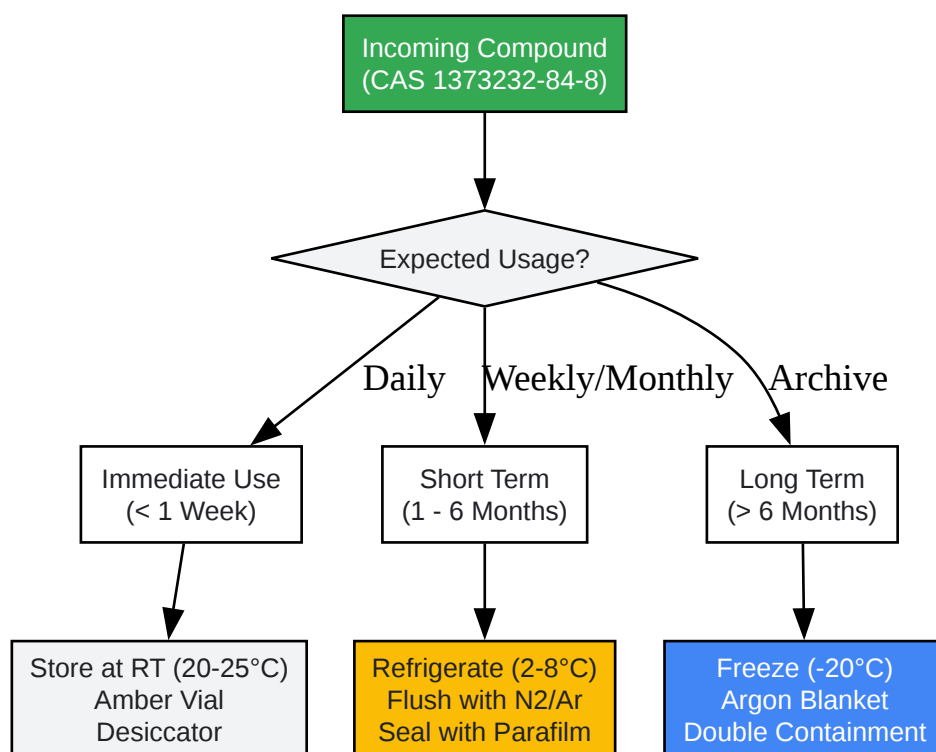
- Temperature: 2°C to 8°C (Refrigerated).
 - Rationale: Reduces the kinetic rate of auto-oxidation. For storage >1 year, -20°C is recommended.
- Atmosphere: Inert Gas (Argon or Nitrogen).
 - Rationale: Displaces oxygen to prevent N-oxide formation. Argon is preferred due to its higher density, forming a "blanket" over the solid.
- Light: Darkness.
 - Rationale: Prevents photo-excitation of the biaryl system.

Container Specifications

- Primary: Amber glass vial with a Teflon-lined (PTFE) screw cap.
 - Avoid: Polyethylene bags for long-term storage (permeable to oxygen).
- Secondary: Sealed desiccator or opaque secondary jar containing desiccant (silica gel).

Storage Decision Logic

Follow this workflow to determine the appropriate storage condition based on usage frequency.



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Figure 2: Decision matrix for storage conditions based on experimental timeline.

Quality Control & Analytical Monitoring

Before using stored material in critical experiments (e.g., biological assays), purity must be verified.

Visual Inspection

- Pass: White to off-white crystalline powder.
- Fail: Yellowing, orange discoloration, or "clumping" (indicates moisture absorption or oxidation).

HPLC Method (Recommended)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic max) and 280 nm.
- Acceptance Criteria: Purity \geq 98.0% (Area %).

Solubility Check

Dissolve 1 mg in 1 mL DMSO. The solution should be clear and colorless. Turbidity suggests inorganic salt contamination or polymer degradation products.

Safety & Handling (HSE)

Treat this compound as a bioactive research chemical.

- GHS Classification (Predicted):
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]
- Handling Protocol:
 - Always handle inside a fume hood.
 - Wear nitrile gloves (double gloving recommended for solution preparation).
 - Avoid inhalation of dust; use a P95 mask if weighing outside a hood (not recommended).

References

- Chemical Identity:**3-(3-Chlorophenyl)-5-methoxypyridine**. CAS 1373232-84-8.[1][2][4]
Echemi Chemical Database. [Link](#)

- Safety Data: Safety Data Sheet for **3-(3-Chlorophenyl)-5-methoxypyridine**. CP Lab Safety / CalPacLab. [Link](#)
- Structural Class Properties: Pyridine Stability and Reactivity. Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
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